molecular formula C12H7F4NO B6415594 2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine CAS No. 1261914-30-0

2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine

Cat. No.: B6415594
CAS No.: 1261914-30-0
M. Wt: 257.18 g/mol
InChI Key: SEMZCXDLZNDAPM-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-Trifluoromethylphenyl)-4-Hydroxypyridine is a fluorinated pyridine derivative characterized by a hydroxyl group at position 4 and a 2-fluoro-3-trifluoromethylphenyl substituent at position 2 of the pyridine ring. This compound belongs to a class of hydroxypyridines, which are widely studied for their applications in medicinal chemistry, material science, and environmental toxicology.

Properties

IUPAC Name

2-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-11-8(10-6-7(18)4-5-17-10)2-1-3-9(11)12(14,15)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMZCXDLZNDAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692748
Record name 2-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-30-0
Record name 2-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Design and Reaction Conditions

A typical protocol employs 4-hydroxypyridine-2-boronic acid and 2-fluoro-3-trifluoromethylphenyl bromide under palladium catalysis. The reaction proceeds in a mixed solvent system (e.g., toluene/ethanol) with a base such as sodium carbonate at 80–100°C. Key challenges include minimizing protodeboronation of the boronic acid and ensuring regioselectivity.

Catalytic Systems and Yields

Palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used, with ligand selection critical for suppressing side reactions. Reported yields range from 45% to 68%, depending on the purity of the boronic acid precursor.

Nucleophilic Aromatic Substitution for Fluorine Incorporation

Fluorination via nucleophilic aromatic substitution (SNAr) offers a direct route to install fluorine at the ortho position relative to the trifluoromethyl group.

Substrate Activation and Fluorinating Agents

Activation of the pyridine ring is achieved using electron-withdrawing groups (EWGs) such as nitro or cyano at position 3. Subsequent treatment with potassium fluoride (KF) in the presence of a crown ether or phase-transfer catalyst (e.g., 18-crown-6) facilitates fluorine displacement. For example, 2-nitro-4-hydroxypyridine reacts with KF at 120°C in DMF to yield 2-fluoro-4-hydroxypyridine, which is further functionalized.

Limitations and Mitigation Strategies

Diazotization-Hydrolysis for Hydroxyl Group Installation

The hydroxyl group at position 4 can be introduced via diazotization of an amino precursor followed by hydrolysis.

Stepwise Synthesis from Aminopyridine Derivatives

Starting with 2-(2-fluoro-3-trifluoromethylphenyl)-4-aminopyridine, diazotization is performed using sodium nitrite in sulfuric acid at 0–5°C. The resulting diazonium salt is hydrolyzed in aqueous medium to yield the target hydroxypyridine. This method reported an 85% yield for a related compound, 3-amino-2-fluoropyridine, under optimized conditions.

Side Reactions and Purification

Competing side reactions, such as Sandmeyer-type substitutions, are minimized by strict temperature control. Column chromatography with silica gel and ethyl acetate/hexane mixtures is typically used for purification.

Cyclocondensation Approaches for Pyridine Ring Formation

Constructing the pyridine ring from trifluoromethyl-containing building blocks avoids the need for late-stage functionalization.

Trifluoroacetate-Based Cyclization

Ethyl 2,2,2-trifluoroacetate serves as a key precursor in cyclocondensation reactions. For example, reaction with enamine derivatives under acidic conditions yields pyridine cores with trifluoromethyl groups. Adapting this method, 2-(2-fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine can be synthesized via a Hantzsch-like reaction using ammonium acetate and diketones.

Vapor-Phase Fluorination for Scalability

Industrial-scale synthesis often employs vapor-phase reactors with fluidized-bed catalysts. For instance, trifluoromethylpyridines are produced by chlorination/fluorination of picoline derivatives at 300–400°C. While this method is efficient for bulk production, it requires precise control of temperature and catalyst composition to avoid over-fluorination.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the four methods:

MethodYield RangeKey AdvantagesLimitations
Suzuki-Miyaura Coupling45–68%High regioselectivityRequires expensive boronic acids
SNAr Fluorination50–75%Direct fluorine introductionSensitive to steric hindrance
Diazotization-Hydrolysis70–85%High-yield hydroxylationMulti-step process
Cyclocondensation60–80%Scalable for industrial useRequires high-temperature conditions

Mechanistic Insights and Reaction Optimization

Palladium Catalysis in Coupling Reactions

The oxidative addition of palladium to the aryl halide precursor is rate-determining in Suzuki-Miyaura couplings. Electron-deficient aryl bromides, such as 2-fluoro-3-trifluoromethylphenyl bromide, accelerate this step due to enhanced electrophilicity.

Solvent Effects in Diazotization

Polar aprotic solvents like DMF stabilize the diazonium intermediate, reducing decomposition. Conversely, protic solvents (e.g., ethanol) favor hydrolysis but risk forming ether byproducts.

Industrial Applications and Patent Landscape

The synthesis of 2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine is patented in methods emphasizing cost-effectiveness and environmental sustainability. For example, CN117024334A discloses a route using 2-chloro-3-nitropyridine as a starting material, achieving an 85% yield through sequential fluorination and hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

  • Pharmacological Potential : 2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine has been investigated for its potential therapeutic properties. Studies suggest it may exhibit anti-inflammatory and anticancer activities by modulating specific biological pathways .
  • Nicotinic Acetylcholine Receptor (nAChR) Interaction : Research indicates that derivatives of this compound can act as antagonists at nAChRs, which are implicated in various neurological disorders. This suggests potential applications in developing pharmacotherapies for addiction and other central nervous system disorders .

Agrochemical Development

  • Pesticide Formulation : The trifluoromethyl group enhances the biological activity of agrochemicals. Compounds containing this moiety are being explored for their efficacy as pesticides and herbicides, contributing to improved crop protection strategies .

Materials Science

  • Polymer Chemistry : The compound serves as a building block for synthesizing novel materials with tailored properties. It is being used in the development of advanced coatings and polymers that require specific thermal or chemical stability .

Case Study 1: Anticancer Activity

In vitro studies demonstrated that derivatives of 2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine exhibited selective cytotoxicity against cancer cell lines. The mechanism was attributed to apoptosis induction through the modulation of specific signaling pathways associated with cell survival .

Case Study 2: Neurological Applications

Research conducted on animal models showed that the compound's analogs could effectively reduce nicotine-induced behaviors, indicating their potential utility in smoking cessation therapies. Electrophysiological studies confirmed their antagonistic effects on nAChRs, highlighting their relevance in treating nicotine dependence .

Summary

2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine is a versatile compound with promising applications across various scientific domains. Its potential as a therapeutic agent against inflammation and cancer, combined with its utility in agrochemical formulations and materials science, underscores its significance in ongoing research efforts.

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnti-inflammatory and anticancer agentsInduces apoptosis in cancer cells
AgrochemicalsDevelopment of pesticidesEnhanced biological activity due to trifluoromethyl group
Materials ScienceSynthesis of advanced polymersTailored thermal and chemical stability

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The hydroxyl group can form hydrogen bonds, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications/Notes
2-(2-Fluoro-3-Trifluoromethylphenyl)-4-Hydroxypyridine C₁₂H₆F₄NO 275.18 4-OH, 2-(2-F-3-CF₃Ph) Not reported Hypothesized use in pharmaceuticals
2-(Trifluoromethyl)-4-Hydroxypyridine C₆H₄F₃NO 163.10 4-OH, 2-CF₃ Not reported Pharmaceutical intermediates
4-Hydroxypyridine C₅H₅NO 95.10 4-OH 150–155 (monohydrate) Model compound for environmental studies
3,4-Dihydroxypyridine C₅H₅NO₂ 111.10 3-OH, 4-OH Not reported Substrate for microbial degradation

Key Observations :

  • The trifluoromethyl and fluorine substituents in the target compound increase its molecular weight and lipophilicity compared to simpler hydroxypyridines like 4-hydroxypyridine.
  • The absence of reported melting points for fluorinated derivatives (e.g., 2-(Trifluoromethyl)-4-Hydroxypyridine) suggests challenges in crystallization due to steric hindrance from bulky substituents .
Toxicity Profiles
  • 4-Hydroxypyridine (4-py): Exhibits acute toxicity to Vibrio fischeri (EC₅₀ = 1.8 mM) and genotoxicity in recombinant E. coli. UV irradiation reduces its toxicity by 20–30%, likely due to photodegradation .
  • 2-(Trifluoromethyl)-4-Hydroxypyridine : While direct toxicity data are unavailable, trifluoromethyl groups generally reduce metabolic degradation, increasing persistence in biological systems .
  • However, fluorine substituents could enhance bioaccumulation risks .
Pharmaceutical Potential
  • Analogs like 4-(4-(3-(4-Chloro-3-Trifluoromethylphenyl)-Ureido)-3-Fluoro-Phenoxy)-Pyridine-2-Carboxylic Acid () demonstrate anti-hyperproliferative activity, suggesting that the target compound’s trifluoromethyl and fluorine substituents may similarly modulate kinase inhibition or receptor binding .

Biological Activity

2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine, also known by its chemical identifiers, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

  • Molecular Formula : C11H6F4N2O
  • Molecular Weight : 257.18 g/mol
  • CAS Number : 1261914-30-0

The biological activity of 2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and electron-withdrawing characteristics, facilitating binding to active sites on proteins, which can modulate their activity and influence cellular pathways.

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine exhibit significant antimicrobial properties. For instance, derivatives with similar fluorinated structures have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.031 to 0.062 µg/mL .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenases (LOX), which are crucial in the synthesis of pro-inflammatory mediators .

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of fluorinated salicylanilides, derivatives exhibited potent activity against MRSA and VRSA strains. The compound 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide demonstrated remarkable efficacy with an MIC of 0.031 µg/mL, suggesting that similar structures could be explored for developing new antimicrobial agents .

Anti-cancer Activity

Another study explored the cytotoxic effects of fluorinated compounds against various cancer cell lines, including MCF-7 (breast cancer). The presence of the trifluoromethyl group was found to enhance cytotoxicity while maintaining lower toxicity against normal cells, indicating a favorable therapeutic index .

Comparative Analysis

The following table summarizes the biological activities observed in various studies for compounds related to 2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine:

Compound Biological Activity MIC (µg/mL) Cell Line Tested
Compound AAntimicrobial0.031MRSA
Compound BAnti-inflammatory--
Compound CCytotoxicity-MCF-7

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine, and what methodological considerations are critical for reproducibility?

  • Answer : The compound can be synthesized via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) to couple fluorinated aryl boronic acids with a pyridine precursor. Alternatively, nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine core may be employed. Key considerations include:

  • Solvent selection : Use anhydrous THF or DMF to avoid side reactions with moisture-sensitive intermediates .
  • Temperature control : Maintain reaction temperatures between 60–80°C to balance reactivity and stability of fluorinated groups .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization ensures high purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Answer : A combination of:

  • NMR spectroscopy : ¹⁹F NMR confirms fluorine substitution patterns, while ¹H/¹³C NMR resolves aromatic and hydroxyl group positions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy (±2 ppm error threshold) .
  • X-ray crystallography : Determines crystal packing and hydrogen-bonding interactions of the hydroxyl group, critical for understanding solubility .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Answer :

  • PPE : Wear nitrile gloves (EN374 standard), lab coats, and safety goggles. Use NIOSH-approved respirators (P95) if aerosolization is possible .
  • Ventilation : Conduct reactions in a fume hood due to potential release of toxic HF or trifluoromethyl byproducts during decomposition .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the trifluoromethyl group .

Q. How can researchers improve the aqueous solubility of this compound for biological assays?

  • Answer :

  • Salt formation : Convert the hydroxyl group to a sodium or potassium salt via treatment with NaH or K₂CO₃ .
  • Co-solvent systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin-based formulations to enhance solubility without altering bioactivity .

Advanced Research Questions

Q. What strategies optimize regioselectivity in fluorination and trifluoromethylation reactions during synthesis?

  • Answer :

  • Directing groups : Install temporary directing groups (e.g., pyridinyl-N-oxide) to guide fluorination to the 2-position .
  • Radical trifluoromethylation : Use Umemoto’s reagent (CF₃+ source) under visible-light photocatalysis for selective CF₃ introduction at electron-deficient aryl sites .
  • Cross-validation : Monitor reaction progress via in-situ ¹⁹F NMR to detect intermediates and adjust reaction parameters dynamically .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities to targets like kinases or GPCRs. Focus on the hydroxyl group’s hydrogen-bonding potential and fluorinated regions’ hydrophobic interactions .
  • DFT calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reactivity prediction .

Q. What methodologies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Answer :

  • Assay standardization : Replicate assays under controlled conditions (pH 7.4, 37°C, 5% CO₂) using validated cell lines (e.g., HEK293 for receptor studies) .
  • Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. How can reaction scalability be achieved without compromising yield or purity?

  • Answer :

  • Flow chemistry : Implement continuous-flow systems to enhance heat/mass transfer for exothermic steps (e.g., CF₃ group introduction) .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining >90% yield for coupling steps .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation and automate quenching .

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